molecular formula C10H14ClNO2 B6256935 methyl 4-amino-2,6-dimethylbenzoate hydrochloride CAS No. 860693-27-2

methyl 4-amino-2,6-dimethylbenzoate hydrochloride

Cat. No.: B6256935
CAS No.: 860693-27-2
M. Wt: 215.7
InChI Key:
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Description

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the fourth position and two methyl groups at the second and sixth positions on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride can be synthesized through a multi-step process starting from benzoic acid derivatives. One common method involves the nitration of 2,6-dimethylbenzoic acid to introduce a nitro group at the fourth position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves esterification with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The esterification step is often carried out under controlled conditions to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2,6-dimethylbenzoate
  • Methyl 2,4-dimethylbenzoate
  • Methyl 4-nitro-2,6-dimethylbenzoate

Uniqueness

Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

860693-27-2

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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